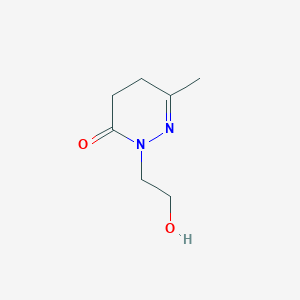

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one

CAS No.:

Cat. No.: VC20154651

Molecular Formula: C7H12N2O2

Molecular Weight: 156.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N2O2 |

|---|---|

| Molecular Weight | 156.18 g/mol |

| IUPAC Name | 2-(2-hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3-one |

| Standard InChI | InChI=1S/C7H12N2O2/c1-6-2-3-7(11)9(8-6)4-5-10/h10H,2-5H2,1H3 |

| Standard InChI Key | RSQJCCFLTFEFOL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=O)CC1)CCO |

Introduction

2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. It features a pyridazine ring with a hydroxyl ethyl side chain and a methyl group at the 6-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis and Chemical Reactivity

The synthesis of 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one typically involves the reaction of appropriate hydrazines with carbonyl compounds under acidic or basic conditions. A common method includes the condensation of a substituted hydrazine with an α-ketoester followed by cyclization to form the pyridazinone ring.

Chemical Reactions

This compound can undergo various chemical transformations, such as:

-

Condensation Reactions: With aldehydes to form more complex derivatives.

-

Esterification and Etherification: Utilizing the hydroxyl group for further functionalization.

Biological Activities and Applications

Pyridazinone derivatives, including 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one, have demonstrated a range of biological activities. These compounds are known for their potential as:

-

Anti-inflammatory Agents

-

Analgesics

-

Antitumor Agents.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 6-Methylpyridazin-3(2H)-one | Methyl group at position 6 | Antitumor activity | Lacks hydroxyl side chain |

| 4-(Hydroxyethyl)-6-methylpyridazin-3(2H)-one | Hydroxyethyl at position 4 | Anti-inflammatory properties | Different substitution pattern |

| 3-Amino-6-methylpyridazin-4(1H)-one | Amino group at position 3 | Antimicrobial activity | Different functional group leading to varied activity |

The presence of both the hydroxyl group and the methyl substitution at specific positions distinguishes 2-(2-Hydroxyethyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one from other similar compounds, potentially enhancing its solubility and bioavailability while offering unique interaction profiles with biological targets.

Potential Applications

This compound has potential applications in:

-

Pharmaceuticals: As a lead compound for developing new therapeutic agents targeting various diseases.

-

Agrochemicals: Due to its biological activity.

-

Materials Science: In developing novel polymers or coatings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume